molecular formula C7H4ClFN2 B1371481 2-Chloro-4-fluoro-1H-benzo[d]imidazole CAS No. 256519-11-6

2-Chloro-4-fluoro-1H-benzo[d]imidazole

Cat. No.: B1371481
CAS No.: 256519-11-6
M. Wt: 170.57 g/mol
InChI Key: ZFSLVIPTTSYCLG-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and material sciences

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloroaniline with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired benzimidazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The benzimidazole ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

2-Chloro-4-fluoro-1H-benzo[d]imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent in various biological studies.

    Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly for its antimicrobial and anticancer properties.

    Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and chemical resistance.

Comparison with Similar Compounds

2-Chloro-4-fluoro-1H-benzo[d]imidazole can be compared with other similar compounds, such as:

    2-Chloro-1H-benzo[d]imidazole: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

    4-Fluoro-1H-benzo[d]imidazole: Lacks the chlorine atom, which may also affect its properties.

    2-Chloro-4-methyl-1H-benzo[d]imidazole: The presence of a methyl group instead of a fluorine atom can lead to different chemical and biological properties.

The unique combination of chlorine and fluorine atoms in this compound makes it distinct from these similar compounds, potentially offering enhanced reactivity and a broader range of applications.

Biological Activity

2-Chloro-4-fluoro-1H-benzo[d]imidazole is a heterocyclic compound belonging to the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a benzimidazole ring system with chlorine and fluorine substituents, contributing to its unique chemical reactivity and biological properties. This article explores the biological activity of this compound, including its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H4ClFN. The presence of halogen atoms (chlorine and fluorine) enhances its lipophilicity and may influence its binding affinity to biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial and fungal strains, showing moderate to good activity.

Minimum Inhibitory Concentration (MIC) Data:

MicroorganismMIC (µM)
Staphylococcus aureus5.64
Escherichia coli13.40
Candida albicans16.69

These results indicate that the compound can potentially serve as an effective antimicrobial agent in treating infections caused by these pathogens .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have shown that it can induce cell cycle arrest in cancer cells, particularly in the G1 phase, leading to reduced proliferation.

Cell Cycle Distribution Changes:

TreatmentG0-G1 Phase (%)S Phase (%)G2/M Phase (%)
Control52.3934.7712.84
Compound Treatment72.1325.192.68

This alteration in cell cycle distribution suggests that the compound may effectively inhibit cancer cell growth by preventing progression through the cell cycle .

The mechanism of action for this compound is thought to involve interactions with various biological targets, including enzymes and receptors. Specifically, it has been identified as a positive allosteric modulator (PAM) of the GABA-A receptor, which plays a crucial role in neurotransmission and has implications for treating neurological disorders .

Case Studies

Several case studies highlight the biological activity of related benzimidazole derivatives that share structural similarities with this compound:

  • Study on Antimicrobial Activity : A series of benzimidazole derivatives were evaluated for their antimicrobial properties, revealing that compounds similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Research : In vitro studies demonstrated that derivatives with similar structures induced apoptosis in cancer cells, with significant increases in early-stage apoptotic cells upon treatment .

Properties

IUPAC Name

2-chloro-4-fluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSLVIPTTSYCLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634181
Record name 2-Chloro-4-fluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256519-11-6
Record name 2-Chloro-4-fluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-fluoro-1H-benzo[d]imidazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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